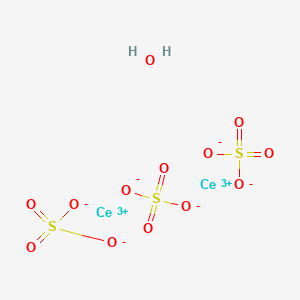

Cerium(3+);trisulfate;hydrate

Übersicht

Beschreibung

Cerium(3+);trisulfate;hydrate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a rare earth metal that is commonly used in various industries such as catalysis, optics, and electronics. Cerium(3+);trisulfate;hydrate has also been studied extensively for its biological and physiological effects, which have shown promising results in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Bio-Reduction and Anti-Biocorrosion

Cerium(III) sulfate hydrate has been used in the bio-reduction of graphene oxide, utilizing sulfate-reducing bacteria. This process has implications for anti-biocorrosion, potentially providing a biological method for corrosion control .

Fetal Neuroprotection

In medical research, cerium(III) sulfate hydrate has been studied for its role in fetal neuroprotection when administered antenatally in cases of premature rupture of membranes before 32 weeks’ gestation .

Metallurgy and Steel Manufacturing

Cerium(III) sulfate hydrate is utilized in metallurgy, particularly in steel manufacturing, to remove free oxygen and sulfur. It forms stable oxysulfides and ties up undesirable trace elements such as lead and antimony, improving the quality of the steel .

Water Splitting in Thermochemical Cycles

Several thermochemical cycles that split water using the Ce(III)-Ce(IV) couple have been demonstrated. Cerium(III) sulfate hydrate decomposes to gaseous products plus CeO2 as the solid high-temperature product, which is crucial in these cycles .

Glass and Ceramics Industry

In the glass and ceramics industry, cerium(III) sulfate hydrate is used for glass polishing due to its abrasive properties. It also serves as a component in phosphors and ceramics .

Wirkmechanismus

Target of Action

Cerium(3+);trisulfate;hydrate, also known as Cerium(III)sulfatexhydrate, is a compound that primarily targets calcium-dependent physiological processes . This is due to the similarity between cerium and calcium, which allows cerium to replace calcium in biomolecules .

Mode of Action

Cerium(3+);trisulfate;hydrate interacts with its targets by replacing calcium in biomolecules . This interaction results in changes in the physiological processes that are dependent on calcium .

Biochemical Pathways

The biochemical pathways affected by Cerium(3+);trisulfate;hydrate are those involved in calcium-dependent physiological processes . These include processes involved in the blood clotting cascade as well as in neuronal and muscular functions .

Pharmacokinetics

It is known that the compound is a moderately water and acid soluble cerium source This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of Cerium(3+);trisulfate;hydrate’s action are largely dependent on its interaction with calcium-dependent physiological processes . By replacing calcium in biomolecules, Cerium(3+);trisulfate;hydrate can affect these processes, potentially leading to changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cerium(3+);trisulfate;hydrate. For instance, in low temperature geochemical environments, cerium commonly exists in both the trivalent cerous state (Ce 3+) and the tetravalent ceric state (Ce 4+) This unique stability could potentially influence the action of Cerium(3+);trisulfate;hydrate

Eigenschaften

IUPAC Name |

cerium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVSNHQGJGJMHA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583430 | |

| Record name | Cerium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13550-47-5 | |

| Record name | Cerium(3+) sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

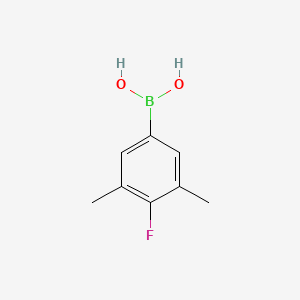

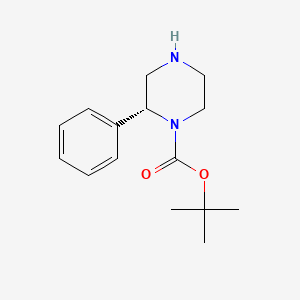

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

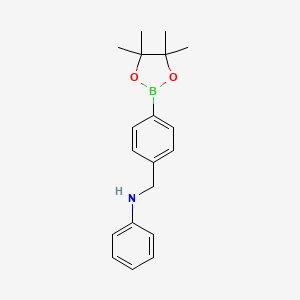

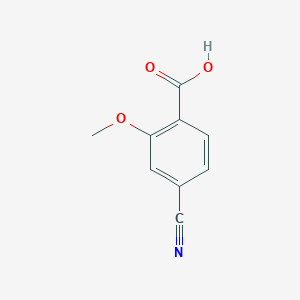

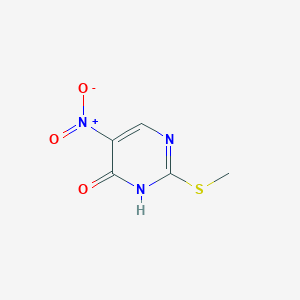

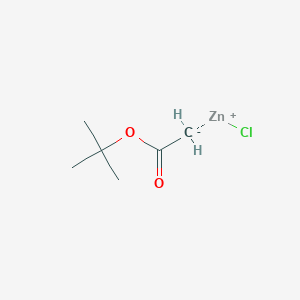

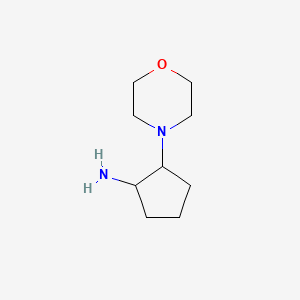

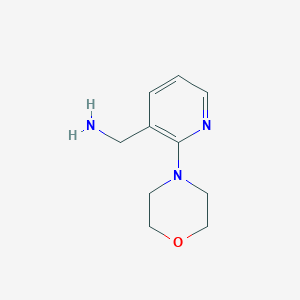

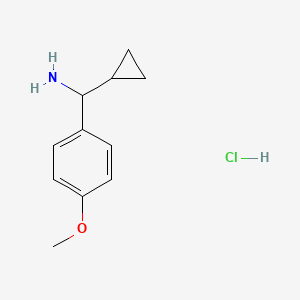

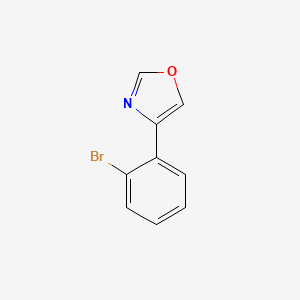

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)